molecular formula C17H18N2O3 B8530783 Methyl 6-(cyclopentyloxy)-5-(pyridin-2-yl)nicotinate

Methyl 6-(cyclopentyloxy)-5-(pyridin-2-yl)nicotinate

Cat. No. B8530783
M. Wt: 298.34 g/mol
InChI Key: RWGWAGOZVYEIBX-UHFFFAOYSA-N
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Patent
US08163766B2

Procedure details

A solution of methyl 5-bromo-6-(cyclopentyloxy)nicotinate (4.53 g, 15.1 mmol) and 2-(tributylstannyl)pyridine (5.00 g, 13.6 mmol) was stirred in 100 mL of DMF at 120° C. for 6 h. The resulting solution was cooled and concentrated in vacuo. The crude reaction mixture was then partitioned between EtOAc and water. The layers were separated and the aqueous layer was extracted 1×EtOAc. The organic phases were combined, washed 3× brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was taken up in CH2Cl2 and loaded on to a 40 g pre-packed silica gel column. Elution with 0-30% EtOAc:hexanes provided the title compound as an off-white powder (1.71 g, 38%). MS m/z: 299 (M+1).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:12][CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C([Sn](CCCC)(CCCC)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)CCC>CN(C=O)C>[CH:13]1([O:12][C:3]2[C:2]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=3)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)OC)C1)OC1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 1×EtOAc
WASH
Type
WASH
Details
washed 3× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Elution with 0-30% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=NC=C(C(=O)OC)C=C1C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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